molecular formula C11H21NO2 B3389904 Tert-butyl 2-(piperidin-2-yl)acetate CAS No. 945261-22-3

Tert-butyl 2-(piperidin-2-yl)acetate

Cat. No.: B3389904
CAS No.: 945261-22-3
M. Wt: 199.29 g/mol
InChI Key: BDRXMXIQSCEXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(piperidin-2-yl)acetate is a chemical compound with the CAS Registry Number 945261-22-3 and a molecular formula of C11H21NO2 . It is characterized by a molecular weight of 199.29 g/mol and is identified by the SMILES notation CC(OC(CC1NCCCC1)=O)(C)C . This structure incorporates both a piperidine ring, a common feature in medicinal chemistry, and a tert-butyl ester group, which is often used as a protecting group for carboxylic acids in multi-step synthetic routes. As a bifunctional scaffold, this compound is primarily valued in organic and medicinal chemistry research as a versatile building block. The piperidine moiety is a privileged structure in drug discovery, frequently found in molecules with biological activity. Researchers can utilize this compound in the synthesis of more complex molecules, particularly as a precursor for novel active pharmaceutical ingredients (APIs). The tert-butyl ester can be readily deprotected under mild acidic conditions to reveal the free carboxylic acid, which can then be further functionalized, for example, by forming amide bonds with various amines. While a closely related compound, tert-butyl 2-[4-(piperidin-4-yl)piperazin-1-yl]acetate, is explicitly described as a "Nitrogen Heterocycle Based Linker" for research, it highlights the general utility of such tert-butyl-protected piperidine derivatives in chemical synthesis . This reagent is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 2-piperidin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXMXIQSCEXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 2 Piperidin 2 Yl Acetate and Its Analogs

Direct Esterification and Alkylation Routes for 2-Substituted Piperidines

Direct functionalization of a pre-existing piperidine (B6355638) ring represents a highly atom-economical approach to synthesizing C-2 substituted derivatives. These methods typically involve the selective introduction of an acetate (B1210297) moiety or a related precursor at the second position of the piperidine ring through esterification or alkylation reactions.

Achieving selective functionalization at the C-2 position of the piperidine ring is a significant challenge due to the presence of multiple reactive C-H bonds. researchgate.net Modern synthetic chemistry has overcome this by employing catalyst- and directing-group-controlled C-H activation strategies.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the direct functionalization of piperidines. nih.gov The site selectivity of these reactions is profoundly influenced by the nature of the nitrogen-protecting group and the specific rhodium catalyst used. For instance, the functionalization of N-Boc-piperidine with rhodium catalysts like Rh₂(R-TCPTAD)₄ can facilitate the introduction of substituents at the C-2 position. nih.govd-nb.info The electronic activation of the C2-H bond, being adjacent to the nitrogen atom, makes it inherently more reactive, although this can be sterically hindered. researchgate.net

Another effective strategy involves the generation of N-acylpyridinium salts from pyridine (B92270), which are then subjected to nucleophilic attack. acs.org A novel approach utilizes the stereoselective formation of an (E)-N-pyridinium imidate, where the lone pair on the imidate nitrogen directs the addition of an organometallic reagent specifically to the C-2 position, leading to 2-substituted dihydropyridines that can be subsequently reduced. acs.org Furthermore, sequences involving lithiation followed by a Negishi cross-coupling have also been reported for achieving α-functionalization. researchgate.net

The efficiency of direct esterification and alkylation reactions is highly dependent on the careful optimization of various parameters. Key variables include the choice of solvent, base, temperature, and the stoichiometry of the reactants. researchgate.net

For direct esterification of a precursor like 2-piperidineacetic acid, methods often involve reaction with a tert-butyl source under acidic conditions. A novel and green approach for creating tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source, which can be achieved under solvent-free and base-free conditions, an advantage for sensitive molecules. rsc.org Traditional methods for similar esterifications, such as for ritalinic acid, have used methanolic HCl and trimethyl orthoacetate at reflux temperatures to achieve high conversion rates. google.com

In alkylation reactions, such as the N-alkylation of piperidine, the slow addition of an alkyl halide to the piperidine solution can favor monoalkylation. researchgate.net The choice of base is also critical; while stronger bases like sodium hydride can be effective, weaker bases such as potassium carbonate are often employed to control the reaction. researchgate.net The following table illustrates a typical optimization process for a related synthesis, highlighting the impact of various factors on product yield.

Table 1: Optimization of Reaction Conditions for a Representative Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2)DCERT120
2K₂CO₃ (2)DCE70640
3K₂CO₃ (2)DCE80643
4K₂CO₃ (2)Toluene80246
5K₂CO₃ (2)Toluene/H₂O80249
6K₂CO₃ (2)Toluene/H₂O80265
7K₂CO₃ (2)Toluene/H₂O80281
8Cs₂CO₃ (2)Toluene/H₂O80275

This table is representative of a typical optimization process as described in the literature. researchgate.net

Synthesis via Ring-Forming Reactions

Constructing the piperidine ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents and control over stereochemistry. Intramolecular cyclizations and multicomponent reactions are two powerful classes of ring-forming methodologies.

A multitude of intramolecular cyclization strategies have been developed to form the piperidine ring. nih.gov These methods often involve the cyclization of a linear precursor containing both the nitrogen atom and the requisite carbon skeleton.

Reductive Amination: The intramolecular reductive amination of amino-aldehydes or amino-ketones is a classic and effective method. This can be achieved using various reducing agents, and in some cases, is catalyzed by transition metals like cobalt. nih.gov

Radical Cyclization: 6-exo radical cyclizations provide a powerful route to substituted piperidines. For example, stabilized radicals can cyclize onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. acs.org

Alkene and Alkyne Cyclization: The oxidative amination of non-activated alkenes, catalyzed by gold(I) complexes, can produce substituted piperidines. nih.gov Similarly, a gold-catalyzed cyclization of N-homopropargyl amides can lead to piperidin-4-ols through a sequential reaction cascade. nih.gov

Photochemical Cycloaddition: Intramolecular [2+2] photocycloaddition of dienes can yield bicyclic piperidinones, which can be readily reduced to the corresponding piperidines. nih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more starting materials combine in a single synthetic operation to form a complex product, are highly efficient for building molecular diversity. acs.org Several MCRs have been designed for the synthesis of highly functionalized piperidine rings. taylorfrancis.com These one-pot reactions are attractive because they are often atom- and step-economical. acs.org

For example, a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium (B1175870) acetate can generate polysubstituted 2-piperidinones with high stereoselectivity. acs.org Catalysts such as tetrabutylammonium (B224687) tribromide (TBATB) and ZrOCl₂·8H₂O have been shown to effectively promote one-pot, multicomponent transformations to yield piperidine scaffolds. taylorfrancis.com These methods provide rapid access to a wide range of structurally diverse piperidine analogs from simple starting materials. acs.orgacs.org

Asymmetric Synthesis and Stereochemical Control

Many biologically active piperidine derivatives are chiral, making the development of asymmetric syntheses that control the stereochemistry at the C-2 position and other chiral centers paramount.

Stereochemical control can be achieved through several advanced strategies:

Catalyst-Controlled C-H Functionalization: As mentioned previously, dirhodium catalysts are highly effective for C-H functionalization. Chiral ligands on these catalysts can induce high levels of diastereo- and enantioselectivity. nih.gov The combination of a specific catalyst, such as Rh₂(R-TPPTTL)₄, with an appropriate N-protecting group on the piperidine can lead to highly diastereoselective C-2 functionalization. nih.govd-nb.info

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. nih.gov Transaminases, for instance, have been used in the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones, achieving excellent enantiomeric excess (>99.5% ee). acs.org Chemo-enzymatic cascades, combining chemical synthesis with biocatalysis, have also been developed. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov

Substrate and Auxiliary Control: Chiral auxiliaries attached to the precursor molecule can direct the stereochemical outcome of a reaction. A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved starting from a chiral aziridine, which controls the stereochemistry of the final product. rsc.org Intramolecular cyclizations of substrates derived from the chiral pool, such as amino acids, also provide a reliable route to enantiomerically pure piperidines. whiterose.ac.uk

Asymmetric Cyclization Reactions: The development of asymmetric variants of cyclization reactions is a key area of research. For example, a copper-catalyzed asymmetric cyclizative aminoboration has been shown to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net

The following table summarizes the diastereoselectivity achieved in the C-2 functionalization of N-Bs-piperidine using a specific rhodium catalyst.

Table 2: Diastereoselective C-2 Functionalization of N-Bs-piperidine

Data adapted from studies on Rh₂(R-TPPTTL)₄-catalyzed reactions. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. sigmaaldrich.com In the context of synthesizing chiral piperidine derivatives, these auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu After the desired stereocenter is established, the auxiliary is cleaved and can often be recycled. sigmaaldrich.comwilliams.edu

A prominent example is the use of Evans oxazolidinone auxiliaries. williams.edu These are frequently employed in diastereoselective alkylation, aldol (B89426), and Diels-Alder reactions. sigmaaldrich.com For instance, an N-acylated oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate. Subsequent alkylation then proceeds with high diastereoselectivity, guided by the steric bulk of the auxiliary's substituent. williams.edu

Another class of effective chiral auxiliaries is based on sulfur-containing compounds, such as (R)-(+)-2-Methyl-2-propanesulfinamide and (S)-(−)-2-Methyl-2-propanesulfinamide. sigmaaldrich.com Ellman's chiral auxiliary, tert-butanesulfinamide, has been successfully used in the asymmetric synthesis of 1-benzyl tetrahydroisoquinoline alkaloids through the diastereoselective addition of Grignard reagents to chiral N-sulfinyl imines. researchgate.netresearchgate.net This methodology provides a reliable route to enantiomerically pure amines. researchgate.net

Amino acid-derived chiral auxiliaries, such as those based on 1,3-thiazolidin-2-one, also offer a powerful tool for stereoselective synthesis. jmcs.org.mx These auxiliaries are particularly effective in asymmetric aldol reactions, yielding products with high diastereoselectivity. jmcs.org.mx The ease of preparation and removal of these auxiliaries makes them attractive for the synthesis of enantiomerically pure intermediates. jmcs.org.mx

Chiral Auxiliary Type Application Example Key Features
Oxazolidinones (Evans) Diastereoselective alkylationForms rigid enolates, high stereocontrol. williams.edu
Sulfur-based (Ellman) Asymmetric synthesis of aminesVersatile for Grignard additions. researchgate.netresearchgate.net
Amino acid-derived Asymmetric aldol reactionsHigh diastereoselectivity, easily prepared and removed. jmcs.org.mx

Organocatalytic and Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds, including piperidine derivatives. This can be achieved through both organocatalysis and metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov In the context of asymmetric hydrogenation, organocatalysts can activate substrates towards reduction. For example, bifunctional tertiary amine-thiourea catalysts have been used for the organocatalytic asymmetric intramolecular aza-Henry reaction to produce trans-2-aryl-3-nitro-tetrahydroquinolines with good enantioselectivities. researchgate.net The field of organocatalysis has grown significantly, offering a robust and environmentally friendly alternative to metal catalysts. nih.gov

Metal-catalyzed asymmetric hydrogenation often employs transition metal complexes with chiral ligands. Rhodium complexes, in particular, have been extensively studied. For the asymmetric hydrogenation of 2-substituted N-protected-indoles, rhodium catalysts with BINOL-derived phosphoramidite (B1245037) ligands have shown high efficiency. scispace.com Similarly, rhodium complexes with diphosphite ligands derived from (1S,2S)-trans-1,2-cyclohexanediol have been used for the asymmetric hydrogenation of various substrates. researchgate.net The choice of ligand is critical for achieving high enantioselectivity. In some cases, the addition of a base, such as cesium carbonate, has been found to be crucial for both catalytic activity and enantioselectivity. scispace.com

A notable application is the asymmetric hydrogenation of tetrahydropyrazines to synthesize (S)-piperazine-2-tert-butylcarboxamide, an intermediate for the HIV protease inhibitor indinavir. princeton.edu This highlights the industrial relevance of metal-catalyzed asymmetric hydrogenation in producing key chiral building blocks for pharmaceuticals.

Diastereoselective Synthesis and Enantiomeric Resolution Techniques

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the synthesis of piperidine derivatives, this can be achieved through various methods, including intramolecular reactions. For example, the large-scale synthesis of 2,6-trans-piperidines has been accomplished through an intramolecular Mannich reaction (IMAMR), where the choice of base, such as TBAF or cesium carbonate, plays a key role in the diastereomeric ratio of the product. nih.gov

Copper-catalyzed intramolecular cyclizative alkene aminoboration represents another efficient method for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This method allows for the creation of two consecutive chiral centers with good control over both diastereoselectivity and enantioselectivity. nih.gov

Enantiomeric resolution is a classical technique used to separate a racemic mixture into its individual enantiomers. While synthetic methods that directly produce a single enantiomer are often preferred, resolution can be a practical approach. This can be achieved through various means, such as the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution. For instance, the enzymatic hydrolysis of indole-2-carboxylic esters has been used to obtain enantiopure (S)-indoline-2-carboxylic acid. scispace.com Preparative chiral separation techniques, such as chiral chromatography, are also instrumental in isolating pure enantiomers from a mixture, as demonstrated in the separation of the potent non-covalent SARS-CoV 3CLpro inhibitor, ML188. nih.gov

Method Description Example
Diastereoselective Synthesis Preferential formation of one diastereomer.Intramolecular Mannich reaction for 2,6-trans-piperidines. nih.gov
Enantiomeric Resolution Separation of a racemic mixture.Enzymatic hydrolysis of indole-2-carboxylic esters. scispace.com
Chiral Chromatography Chromatographic separation of enantiomers.Isolation of ML188 enantiomers. nih.gov

N-Protection and Deprotection Strategies for Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a reactive site that often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. nih.gov

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the piperidine nitrogen. It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate ((Boc)2O). researchgate.net The Boc group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). iris-biotech.de

The Boc group's utility is demonstrated in the synthesis of various heterocyclic compounds, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, where it serves as a crucial protecting group during the formation of the pyrazole (B372694) ring. nih.gov It is also a key component in the synthesis of intermediates for pharmaceuticals, such as (R)-3-(Boc-Amino)piperidine, which is used in the preparation of dipeptidyl peptidase IV inhibitors. chemicalbook.com

While the Boc group is prevalent, other protecting groups are also employed depending on the specific requirements of the synthetic route. The fluorenylmethyloxycarbonyl (Fmoc) group is another common choice, particularly in peptide synthesis. youtube.com It is labile to basic conditions, often being removed by treatment with piperidine or other amines like 4-methylpiperidine (B120128) or piperazine (B1678402). iris-biotech.deresearchgate.net The orthogonality of the Boc (acid-labile) and Fmoc (base-labile) protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for selective deprotection at different stages of the synthesis. iris-biotech.de

Other protecting groups for the piperidine nitrogen include amides, carbamates, and sulfonamides. researchgate.net The choice of protecting group can influence the reactivity of the piperidine ring. For instance, certain protecting groups can be used to direct C-H activation at specific positions on the ring. researchgate.net The phenyldiazenyl moiety has been utilized as both a protecting and an activating group in the synthesis of C-1-substituted tetrahydroisoquinolines. researchgate.net

Protecting Group Deprotection Condition Common Use
Tert-butyl Carbamate (Boc) Acidic (e.g., TFA) iris-biotech.deGeneral synthesis, intermediates for pharmaceuticals. nih.govchemicalbook.com
Fluorenylmethyloxycarbonyl (Fmoc) Basic (e.g., Piperidine) youtube.comSolid-phase peptide synthesis. iris-biotech.de
Amides/Carbamates/Sulfonamides VariesDirecting groups for C-H activation. researchgate.net

Green Chemistry Principles in Piperidine Derivative Synthesis

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic processes. unibo.it This involves minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.

In the context of piperidine derivative synthesis, a significant area of focus has been the replacement of piperidine itself in processes like Fmoc deprotection in SPPS. rsc.org Although effective, piperidine is a controlled substance. researchgate.net Research has identified viable alternatives such as 3-(diethylamino)propylamine (B94944) (DEAPA) and 4-methylpiperidine. researchgate.netrsc.org The use of DEAPA in greener solvents like N-octyl-pyrrolidone has been shown to minimize the formation of side products. rsc.org

Furthermore, the use of biocatalysis, such as employing enzymes for C-H oxidation, offers a highly selective and environmentally benign method for functionalizing piperidine rings. news-medical.net This can streamline synthetic routes and reduce the need for protecting groups and harsh reagents. news-medical.net The shift towards continuous manufacturing processes also represents a significant step in making the synthesis of piperidine derivatives and other pharmaceuticals more sustainable. unibo.it

Catalyst Design for Sustainable Synthesis (e.g., heterogeneous catalysis, Lewis acids)

The design of catalysts is central to developing sustainable synthetic routes. Modern catalysis aims to replace stoichiometric reagents with catalytic amounts of substances that can be recycled and reused, minimizing waste and energy consumption. Both heterogeneous and homogeneous catalysts, including Lewis acids, have been instrumental in advancing the synthesis of piperidine rings.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and recyclability. For instance, the hydrogenation of pyridine precursors is a common method for producing piperidine scaffolds. Researchers have developed various heterogeneous catalysts for this transformation, including cobalt nanoparticles supported on titanium and melamine, as well as nickel silicide catalysts. These systems have demonstrated high stability and can be reused multiple times without a significant loss of activity, a crucial aspect of sustainable synthesis. nih.gov

Palladium-catalyzed reactions are also prominent in the synthesis of substituted piperidines. An efficient method for preparing 2- and 2,6-substituted piperidines involves the Pd(II)-catalyzed 1,3-chirality transfer reaction of N-protected ζ-amino allylic alcohols. This reaction proceeds with high stereoselectivity, and the choice of solvent can influence the reaction rate and selectivity, with THF often providing the highest stereoselectivity. researchgate.net

Lewis acids play a crucial role in controlling the stereochemistry of cyclization reactions to form piperidine rings. For example, the carbonyl ene cyclization of certain aldehydes to produce 3,4-disubstituted piperidines can be directed to yield either cis or trans isomers by selecting the appropriate Lewis or Brønsted acid catalyst. While Lewis acids like methylaluminum dichloride (MeAlCl₂) at elevated temperatures can favor the thermodynamically more stable trans product, Brønsted acids such as hydrochloric acid at low temperatures can lead to the kinetically controlled cis product with high diastereoselectivity. nih.gov This ability to switch stereochemical outcomes by catalyst choice is a powerful tool in targeted synthesis.

Table 1: Catalyst Performance in the Synthesis of Substituted Piperidine Analogs

Catalyst SystemSubstrate TypeProduct TypeKey Reaction ConditionsYield/SelectivityReference
PdCl₂(CH₃CN)₂N-protected ζ-amino allylic alcohols2- and 2,6-substituted piperidinesTHF, rtHigh stereoselectivity researchgate.net
MeAlCl₂Aldehydes with tethered alkenestrans-3,4-disubstituted piperidinesRefluxing chloroformUp to 93:7 dr (trans:cis) nih.gov
HClAldehydes with tethered alkenescis-3,4-disubstituted piperidinesCH₂Cl₂, low temperatureUp to >98:2 dr (cis:trans) nih.gov
Cobalt on Titanium NanoparticlesSubstituted PyridinesSubstituted PiperidinesWater, Acid-free hydrogenationGood yields and selectivity nih.gov

Solvent-Free and Aqueous Medium Reactions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, developing reactions that can be performed in environmentally benign media like water or under solvent-free conditions is a primary goal of green chemistry.

Aqueous medium reactions are particularly attractive for their low cost, safety, and reduced environmental impact. The hydrogenation of pyridines to piperidines, a foundational reaction for producing the core scaffold of compounds like tert-butyl 2-(piperidin-2-yl)acetate, has been successfully carried out in water. nih.gov For instance, the chemoselective hydrogenation of pyridinecarbonitriles to either (aminomethyl)pyridines or (aminomethyl)piperidines can be controlled by the reaction conditions, with water being an effective solvent for the latter transformation using a palladium on carbon (Pd/C) catalyst. rsc.org The use of water as a solvent can also prevent the racemization of enantioenriched substrates in certain catalytic systems. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation, offer advantages such as shorter reaction times, higher yields, and simplified purification procedures. cem.com While a specific solvent-free synthesis for this compound is not prominently reported, analogous transformations highlight the potential of this approach. For example, the efficient, solvent-free synthesis of 2,5-piperazinediones from N-Boc protected dipeptide esters has been achieved under microwave irradiation. researchgate.net This method demonstrates that complex heterocyclic structures can be assembled without the need for a solvent, suggesting that similar strategies could be developed for piperidine-based targets.

Table 2: Examples of Solvent-Free and Aqueous Reactions for Piperidine Analog Synthesis

MethodologySubstrateProductReaction ConditionsYieldReference
Aqueous Hydrogenation4-Pyridinecarbonitrile4-(Aminomethyl)piperidine10% Pd/C, H₂SO₄, Water, 30°C, 6 bar98% rsc.org
Microwave-Assisted Solvent-Free SynthesisN-Boc dipeptide esters2,5-PiperazinedionesMicrowave irradiationModerate to excellent researchgate.net
Aqueous aza-Diels-AlderDiene and FormalinTetrahydropyridineSaturated NH₄Cl solution, 45 °C, 64 h52% (spectroscopic yield) acs.org

Electrosynthesis Approaches

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, using electricity to drive redox reactions and often avoiding the need for chemical oxidants or reductants. nih.gov This methodology is particularly well-suited for the synthesis of heterocyclic compounds like piperidines.

Flow electrosynthesis, which combines electrochemistry with continuous flow technology, offers enhanced control over reaction parameters, improved safety, and scalability. Current time information in Utah County, US.nih.govbohrium.com A key intermediate for the synthesis of 2-substituted piperidines, 2-methoxypiperidine-1-carbaldehyde, can be efficiently prepared via anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.govCurrent time information in Utah County, US.nih.govbohrium.com This intermediate serves as a precursor to an N-formyliminium ion, which can then react with various carbon nucleophiles to introduce substituents at the 2-position. Current time information in Utah County, US.nih.govbohrium.com

Electroreductive cyclization is another powerful electrosynthetic strategy. For example, piperidine and pyrrolidine (B122466) derivatives can be synthesized by the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.gov The efficiency of this process benefits from the large specific surface area of the microreactor, leading to good yields in a short amount of time. nih.gov The electrocatalytic hydrogenation of pyridines to piperidines at ambient temperature and pressure has also been demonstrated using a membrane electrode assembly with a carbon-supported rhodium catalyst, achieving high yields and current efficiencies. nih.govacs.org

Table 3: Electrosynthesis Parameters for the Preparation of Piperidine Derivatives

Electrosynthesis MethodSubstrateProductKey Experimental ConditionsYield/Current EfficiencyReference
Anodic Methoxylation (Flow)N-formylpiperidine2-Methoxypiperidine-1-carbaldehydeCarbon anode, Steel cathode, 0.05 M Et₄NBF₄ in MeOH, 6.0 A current82% yield nih.gov
Electroreductive Cyclization (Flow)Benzylideneaniline and 1,4-dibromobutane1,2-DiphenylpiperidineGC plate cathode, Pt plate anode, 0.14 M n-Bu₄N∙ClO₄ in THF, 12.7 mA cm⁻² current density47% yield nih.gov
Electrocatalytic HydrogenationPyridinePiperidineRh/KB catalyst, Anion-exchange membrane, 25 mA cm⁻² current density98% yield, up to 99% current efficiency acs.org

Chemical Transformations and Reactivity Profiles

Reactions at the Ester Moiety

The tert-butyl ester is a sterically hindered ester group that influences the reactivity of the carbonyl carbon. It can undergo various nucleophilic acyl substitution reactions, although often requiring specific conditions to overcome the steric hindrance and achieve selective transformation.

Selective Hydrolysis: The tert-butyl ester group is known for its stability under basic conditions but is labile to strong acids. Selective hydrolysis, or deprotection, of the tert-butyl ester to the corresponding carboxylic acid can be achieved under acidic conditions, typically with reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). This process involves the protonation of the ester oxygen followed by the elimination of isobutylene (B52900), which is a stable carbocation.

Alternatively, Lewis acids can be employed for chemoselective hydrolysis. For instance, zinc bromide (ZnBr₂) in DCM has been shown to selectively cleave tert-butyl esters, even in the presence of other acid-sensitive protecting groups like N-Boc or N-trityl under certain conditions. researchgate.netnih.gov This method provides a milder alternative to strong protic acids. researchgate.net

Transesterification: This process involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. Due to the stability of the tert-butyl group, transesterification often requires specific catalysts to proceed efficiently. For example, lanthanum(III) isopropoxide has been used to catalyze the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net Another approach involves using potassium tert-butoxide in diethyl ether at ambient temperature for the efficient transesterification of methyl esters, a principle that can be adapted for other esters. researchgate.net Supercritical conditions using alcohols like ethanol (B145695) or butanol can also drive the transesterification of esters. mdpi.com

Table 1: Conditions for Selective Hydrolysis of Tert-butyl Esters

Reagent/CatalystSolventConditionsProductRef.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureCarboxylic Acid researchgate.net
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureCarboxylic Acid researchgate.netnih.gov
Sulfuric AcidAcetic Acid/WaterAcidic catalysisCarboxylic Acid libretexts.org

The ester group of tert-butyl 2-(piperidin-2-yl)acetate can be reduced to a primary alcohol, yielding 2-(piperidin-2-yl)ethanol. This transformation is typically accomplished using powerful reducing agents.

Reduction: Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are commonly used for the reduction of esters to alcohols. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

The resulting product, 2-(piperidin-2-yl)ethanol, is a valuable chiral building block for the synthesis of various natural products and bioactive molecules, including piperidine (B6355638) alkaloids like (–)-anaferine. semanticscholar.org

Subsequent Transformations: The newly formed primary alcohol can undergo a variety of further reactions, such as oxidation to aldehydes or carboxylic acids, etherification, or conversion to leaving groups (e.g., tosylates) for subsequent nucleophilic substitution reactions. This versatility makes the reduction product a key intermediate in diversity-oriented synthesis. semanticscholar.org

The direct conversion of the ester into an amide (amidation) or other carboxylic acid derivatives is a key example of nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.orglibretexts.org

Amidation: Direct amidation of the sterically hindered tert-butyl ester with an amine is challenging and often requires catalysis. Lewis acids such as iron(III) chloride (FeCl₃) can catalyze the direct amidation of esters under solvent-free conditions. mdpi.com This method is effective for both primary and secondary amines. mdpi.com Another strategy involves the in situ generation of a more reactive acid chloride intermediate from the tert-butyl ester using a chlorinating agent like α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then readily reacts with amines to form amides in high yields under mild conditions. organic-chemistry.org

Other Nucleophilic Acyl Substitutions: The general mechanism for these reactions involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. khanacademy.org The subsequent elimination of the tert-butoxide leaving group regenerates the carbonyl group, resulting in the substituted product. masterorganicchemistry.comlibretexts.org Besides amidation, other nucleophiles can be used. For example, reaction with organometallic reagents like Grignard reagents can lead to the formation of ketones or tertiary alcohols, depending on the reaction stoichiometry.

Table 2: Catalytic Systems for Direct Amidation of Esters

Catalyst SystemAmine SubstrateConditionsProductRef.
FeCl₃ (Lewis Acid)Primary and Secondary Amines80 °C, Solvent-freeAmide mdpi.com
SnCl₂ / α,α-dichlorodiphenylmethaneVarious AminesMild, One-potAmide organic-chemistry.org
B(OCH₂CF₃)₃Carboxylic Acids and Aminestert-Butyl Acetate (B1210297) (solvent)Amide rsc.org

Reactions at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center and can readily participate in a variety of bond-forming reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the acid generated during the reaction. Copper-catalyzed cross-coupling reactions of amines with alkylborane reagents have also been developed, offering a method that avoids strong bases and overalkylation. organic-chemistry.org

N-Acylation: This is a common transformation for secondary amines. The piperidine nitrogen reacts readily with acylating agents like acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), to form the corresponding N-acyl piperidine derivative (an amide). A widely used example is the protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov This reaction is fundamental in peptide synthesis and for modifying the properties of the piperidine scaffold.

The piperidine nitrogen can act as a nucleophile in transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds, most notably in N-arylation reactions.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides or triflates. This reaction would allow for the direct attachment of various aryl and heteroaryl groups to the piperidine nitrogen of this compound. The choice of palladium catalyst and ligand, often a sterically hindered phosphine, is crucial for achieving high yields. rsc.org

Other cross-coupling strategies, such as the Liebeskind–Srogl cross-coupling, which utilizes a thioester and a boronic acid under palladium catalysis, have been applied to similar nitrogen-containing heterocycles and could potentially be adapted for the N-functionalization of this piperidine derivative. nih.gov

Functionalization of the Piperidine Ring (excluding C-2)

While the C-2 position is often electronically activated, strategic functionalization at other positions of the piperidine ring (C-3, C-4, and C-5) is crucial for creating diverse molecular architectures. nih.gov Achieving regioselectivity away from the C-2 position requires overcoming its inherent reactivity, often through catalyst control or indirect synthetic strategies. nih.govresearchgate.net

Direct C-H functionalization has emerged as a powerful tool for modifying the piperidine scaffold. The site of functionalization is dictated by a combination of electronic and steric factors, which can be manipulated through the choice of catalyst and the protecting group on the piperidine nitrogen. d-nb.infonih.gov

The C-3 position is electronically deactivated due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, making direct C-H insertion challenging. nih.govd-nb.info In contrast, the C-4 position is less electronically disfavored and sterically more accessible than the C-2 position. nih.govresearchgate.net

C-4 Functionalization: Researchers have developed rhodium-catalyzed C-H functionalization reactions that selectively target the C-4 position. This is achieved by using a bulky N-protecting group on the piperidine ring in combination with a sterically demanding rhodium catalyst. For instance, using an N-α-oxoarylacetyl-piperidine derivative with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ directs the C-H insertion of a donor/acceptor carbene to the C-4 position, overcoming the electronic preference for the C-2 site. d-nb.infonih.gov This strategy relies on the catalyst's steric environment to shield the C-2 position and favor attack at the more accessible C-4 C-H bond. nih.gov

C-3 Functionalization: Given the difficulty of direct C-H activation at the C-3 position, an indirect approach is typically employed. nih.govnsf.gov This strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate. The resulting cyclopropane (B1198618) ring can then be opened reductively with high regio- and stereoselectivity to install a substituent at the C-3 position. nih.govd-nb.info For example, Rh₂(S-DOSP)₄-catalyzed cyclopropanation of aryldiazoacetates with N-Boc-tetrahydropyridine yields cyclopropane intermediates in high yields and enantioselectivities. Subsequent reductive ring-opening affords the C-3 functionalized piperidine. d-nb.info

The table below summarizes key research findings on the regioselective functionalization of piperidine derivatives at the C-3 and C-4 positions.

Table 1: Regioselective C-H Functionalization of Piperidine Derivatives

Target Position Strategy Key Reagents & Catalysts Protecting Group (Pg) Typical Yield Selectivity (d.r. or r.r.) Ref.
C-4 Direct C-H Insertion Aryldiazoacetates, Rh₂(S-2-Cl-5-BrTPCP)₄ α-Oxoarylacetyl 50-61% >30:1 r.r. d-nb.info

d.r. = diastereomeric ratio; r.r. = regioisomeric ratio

Spiro-annulation, the fusion of a second ring to the piperidine core at a single carbon atom, creates rigid three-dimensional structures known as spiropiperidines. bepls.com These scaffolds are of significant interest in medicinal chemistry as they reduce the conformational flexibility of the molecule. bepls.com Spirocycles can be formed at the C-3 or C-4 positions of the piperidine ring through various synthetic methods.

Ring-Closing Metathesis (RCM): A versatile method for spiro-annulation involves the dialkenylation of a precursor at a specific position, followed by an RCM reaction. researchgate.net For example, a piperidine derivative could be functionalized at the C-3 or C-4 position with two alkenyl chains. Treatment with a Grubbs-type catalyst would then initiate the RCM cascade to form the spirocyclic system. This approach has been successfully applied to barbituric acid and related β-dicarbonyl compounds to generate spiro-annulated derivatives. researchgate.net

Condensation and Cyclization Reactions: Classical synthetic strategies often involve the condensation of a cyclic ketone with a suitable reaction partner. To apply this to this compound, the piperidine ring would first need to be oxidized to a piperidin-3-one (B1582230) or piperidin-4-one derivative. The resulting ketone could then undergo condensation with various nucleophiles followed by cyclization to build the spiro-ring. For instance, the industrial synthesis of Buspirone involves the condensation of a butylamine (B146782) derivative with 3,3-tetramethylene glutaric anhydride. mdpi.comnih.gov A similar strategy, starting from a piperidin-4-one, is used in the synthesis of Fenspiride, where a Strecker-type reaction is followed by cyclization to form a spiro-oxazolidinone ring. nih.gov

Intramolecular Cyclization: Advanced methods such as intramolecular hydroamination or aza-Heck cyclizations can also be employed to construct spiro-systems. nih.gov These reactions typically involve a piperidine derivative bearing a tethered alkene or alkyne. Under catalytic conditions, the piperidine nitrogen or a carbon atom can attack the unsaturated bond, leading to the formation of a new ring in a spiro-fashion. nih.gov

The table below outlines several strategies for spiro-annulation.

Table 2: Synthetic Strategies for Spiro-Annulation on Heterocyclic Cores

Strategy Key Transformation Precursor Requirement Type of Spirocycle Formed Ref.
Ring-Closing Metathesis RCM of diallyl derivative C-3 or C-4 diallylated piperidine Carbocycles/Heterocycles researchgate.net
Condensation/Cyclization Strecker reaction & cyclization Piperidin-4-one derivative Oxazolidinone nih.gov
Condensation Condensation with glutaric anhydride Piperidine derivative Imide-containing spirocycle mdpi.comnih.gov

| Rhodium-catalyzed Hydroformylation | Intramolecular hydroformylation & oxidation | Homopropargyl alcohol derivative | Spirocyclic lactone | mdpi.com |

Applications in Advanced Organic Synthesis and Chemical Research

Tert-butyl 2-(piperidin-2-yl)acetate as a Chiral Building Block

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules. scbt.com this compound serves as an important example of such a building block. Its utility stems from the stereocenter at the C2 position of the piperidine (B6355638) ring, which provides a chiral scaffold that can be elaborated into more complex structures with high stereochemical control.

The piperidine ring is a core structural motif in a vast array of natural products, particularly in the alkaloid family. researchgate.net Piperidine alkaloids exhibit a wide range of biological and pharmacological activities. researchgate.net Tetracyclic bis-piperidine alkaloids (TcBPAs), for example, are complex natural products isolated from marine sponges that show significant antiproliferative activities. mdpi.com

The synthesis of such complex molecules often relies on the use of pre-functionalized, chiral piperidine synthons. A building block like this compound is a valuable precursor for these targets. The secondary amine can be protected or used for cyclization reactions, while the ester side chain can be modified or used to introduce other functionalities, making it an ideal starting point for the divergent synthesis of various alkaloid analogues. ntu.edu.sg Researchers have developed hybrid bio-organocatalytic cascades to efficiently produce 2-substituted piperidines, highlighting the demand for these key chiral intermediates in the synthesis of bioactive natural products. rsc.org

The piperidine nucleus is a privileged scaffold in medicinal chemistry and a fundamental heterocyclic framework. The construction of functionalized piperidines is a key objective in synthetic chemistry. whiterose.ac.uk this compound is an exemplary starting material for building diverse and complex heterocyclic systems. The nitrogen atom and the C2-acetate side chain provide two points for chemical modification. For instance, the amine can participate in cyclization reactions, such as intramolecular Mannich or Michael reactions, to form fused or bridged bicyclic systems like quinolizidines. researchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments, or it can be reduced to an alcohol, providing another handle for further synthetic transformations. This dual functionality allows for the creation of a wide variety of complex heterocyclic structures from a single chiral precursor.

Utility in Ligand Design for Catalysis

The development of effective chiral ligands is central to the field of asymmetric catalysis. These ligands coordinate to a metal center and create a chiral environment that directs a chemical reaction to selectively produce one enantiomer of the product. scbt.comacs.org

This compound possesses the key features required for a chiral ligand precursor. It contains a stereogenic center and two potential coordinating atoms: the nitrogen of the piperidine ring and the carbonyl oxygen of the ester. This arrangement makes it a suitable candidate for the development of bidentate (N,O) ligands. The bulky tert-butyl group on the ester can provide significant steric hindrance, which is often crucial for achieving high levels of enantioselectivity in catalytic reactions. scbt.com By modifying the piperidine nitrogen with other coordinating groups (e.g., phosphines, pyridines), it is possible to design a range of P,N or N,N-type bidentate and tridentate ligands. Such ligands are widely used in transition-metal-catalyzed reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in synthesis. Chiral amines and their derivatives are among the most important classes of organocatalysts. The piperidine motif is a common feature in many successful organocatalysts. This compound, as a chiral secondary amine, can serve as a precursor for various organocatalytic systems. For example, it can be used to generate chiral enamines or iminium ions, which are key intermediates in many organocatalytic transformations. The combination of biocatalysis and organocatalysis has been explored to generate reactive piperidine intermediates for complexity-building reactions, underscoring the value of this scaffold in modern catalytic methods. rsc.org

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to confer favorable properties such as aqueous solubility and metabolic stability, while also serving as a rigid framework to orient functional groups for optimal interaction with biological targets. While specific applications for the 2-substituted isomer are not as widely documented in the provided results, the closely related isomer, tert-butyl 2-(piperidin-4-yl)acetate, serves as a key building block in the development of pharmaceuticals. This highlights the pharmacological relevance of the general piperidine acetate (B1210297) scaffold. myskinrecipes.com

For instance, the piperidin-4-yl isomer is used in synthesizing compounds that target the central nervous system, with potential applications for neurological disorders. myskinrecipes.com Furthermore, this scaffold has been employed in the chemical modulation of compounds designed as inhibitors for the NLRP3 inflammasome, a target implicated in a variety of inflammatory diseases. mdpi.com The tert-butyl ester of these intermediates allows for straightforward coupling reactions or can be deprotected at a late stage to reveal a carboxylic acid for further modification, demonstrating the strategic importance of this functional group in medicinal chemistry programs. mdpi.com These examples with a related isomer underscore the potential of this compound as a valuable intermediate for accessing novel, pharmacologically active agents.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of tert-butyl 2-(piperidin-2-yl)acetate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the precise assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the compound's conformational dynamics in solution.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the piperidine (B6355638) ring, the acetate (B1210297) side chain, and the tert-butyl group. The nine protons of the tert-butyl group typically appear as a sharp singlet in the upfield region (around 1.4 ppm) researchgate.netchemicalbook.com. The protons of the piperidine ring would present as a complex series of multiplets due to spin-spin coupling, while the methylene (B1212753) protons of the acetate group would likely appear as a doublet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester (around 170 ppm), the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), and the distinct carbons of the piperidine ring nih.govchemicalbook.com. For comparison, in the related compound tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, the tert-butyl carbons appear at 28.3 and 28.6 ppm, and the quaternary carbons at 79.8 and 81.4 ppm researchgate.net.

2D NMR Spectroscopy: To resolve signal overlap and definitively assign the structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine ring and the acetate side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the carbonyl and tert-butyl quaternary carbons, by their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and conformational preferences of the molecule, such as the relative orientation of the acetate side chain with respect to the piperidine ring. For instance, NOE correlations can help distinguish between axial and equatorial orientations of substituents on the piperidine ring uni.lu.

A summary of expected NMR data is presented in the table below.

Technique Expected Observations for this compound
¹H NMR - Singlet for tert-butyl protons (~1.4 ppm). - Complex multiplets for piperidine ring protons. - Doublet for acetate methylene protons.
¹³C NMR - Carbonyl carbon (~170 ppm). - Quaternary tert-butyl carbon (~80 ppm). - Methyl tert-butyl carbons (~28 ppm). - Distinct signals for piperidine ring carbons.
COSY - Correlations between adjacent protons in the piperidine ring. - Correlation between the C2 proton of the piperidine ring and the acetate methylene protons.
HSQC - Correlation of each proton signal with its directly attached carbon signal.
HMBC - Correlation of tert-butyl protons to the quaternary carbon and the ester carbonyl carbon. - Correlations from piperidine protons to adjacent carbons.
NOESY - Through-space correlations revealing the 3D arrangement of protons, aiding in conformational analysis.

Conformational Analysis by NMR

The piperidine ring of this compound can exist in different conformations, with the chair form being the most stable nih.gov. The orientation of the bulky tert-butyl acetate substituent at the C2 position significantly influences the conformational equilibrium. The substituent can adopt either an axial or an equatorial position.

NMR spectroscopy, particularly the analysis of coupling constants and NOE data, is a powerful method for studying these conformational preferences in solution researchgate.netnih.gov. The magnitude of the vicinal coupling constants (³J) between protons on the piperidine ring can help determine their dihedral angles and thus the ring's conformation. Generally, a large coupling constant (around 10-13 Hz) is indicative of a trans-diaxial relationship, while smaller coupling constants (around 2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

NOESY experiments can provide direct evidence for the spatial proximity of atoms. For instance, the observation of a NOE between the proton at C2 and the axial protons at C4 and C6 would suggest an equatorial orientation of the acetate substituent. Conversely, NOEs to the equatorial protons at these positions would indicate an axial orientation. The conformational preferences are also influenced by the solvent polarity nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elucidating the fragmentation pathways of this compound, confirming its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₂₁NO₂), the predicted monoisotopic mass is 199.15723 Da uni.lu. An experimental HRMS measurement would be expected to confirm this value with high precision.

The predicted m/z values for various adducts of this compound are presented in the table below uni.lu.

Adduct Predicted m/z
[M+H]⁺200.16451
[M+Na]⁺222.14645
[M+K]⁺238.12039
[M+NH₄]⁺217.19105

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For esters, a common fragmentation pathway is the loss of the alkoxy group or the entire ester group. For tert-butyl esters, the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (B52900) (C₄H₈, 56 Da) is characteristic. For secondary amines like piperidine, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway, leading to the formation of a stable iminium ion.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on its absolute configuration (if chiral), bond lengths, bond angles, and the conformation of the piperidine ring in the solid state.

The table below summarizes the kind of data that would be obtained from an X-ray crystallographic analysis.

Crystallographic Parameter Information Provided
Crystal System and Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the basic repeating unit of the crystal.
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between bonds.
Torsion Angles The dihedral angles, which define the conformation of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1730-1750 cm⁻¹ chemicalbook.comnist.gov. Other significant absorptions would include the C-O stretching vibrations of the ester, the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), and the C-H stretching and bending vibrations of the alkyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Non-polar bonds, such as the C-C bonds of the piperidine ring and the tert-butyl group, often give rise to strong Raman signals.

The table below lists the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
N-H (amine)Stretch3300 - 3500 (broad)IR
C-H (alkane)Stretch2850 - 3000IR, Raman
C=O (ester)Stretch1730 - 1750 (strong)IR, Raman
C-O (ester)Stretch1000 - 1300IR
C-N (amine)Stretch1000 - 1250IR

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The assessment of chemical purity and the determination of enantiomeric composition are critical steps in the research and development of chiral compounds. For piperidine derivatives, chromatographic techniques are indispensable tools for achieving these analytical objectives. These methods allow for the separation of the target compound from impurities and for the quantification of the relative amounts of each enantiomer in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and highly effective technique for the separation and quantification of enantiomers of chiral molecules like this compound. mdpi.com The method's robustness, high precision, and the wide variety of available chiral stationary phases (CSPs) make it one of the most widely used techniques for enantiomeric analysis in pharmaceutical and chemical research. mdpi.com The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, consequently, their separation. nih.gov

Research Findings:

The successful enantioseparation of piperidine-containing compounds often relies on the use of polysaccharide-based chiral stationary phases. Columns such as Chiralpak® and Chiralcel®, which are based on derivatives of cellulose (B213188) or amylose, have demonstrated broad applicability for this class of molecules. mdpi.comnih.gov For instance, a method developed for the enantiomeric purity estimation of a related compound, (R)-piperidin-3-amine, utilized a Chiralpak AD-H column. nih.gov

A significant challenge in the analysis of this compound by HPLC is its lack of a strong UV-absorbing chromophore. nih.gov To overcome this, a pre-column derivatization strategy can be employed. This involves reacting the analyte with a reagent that introduces a chromophore into the structure, making it readily detectable by a standard UV detector. A relevant example is the derivatization of piperidin-3-amine (B1201142) with p-toluenesulfonyl chloride (PTSC) in a basic medium, which allows for sensitive detection at 228 nm. nih.gov Alternatively, HPLC coupled with mass spectrometry (LC-MS) can be used, which offers high selectivity and circumvents the need for derivatization by directly detecting the mass of the analyte. mdpi.com

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal separation. The resolution (Rs) between the enantiomeric peaks is a critical parameter, with a value greater than 1.5 indicating baseline separation. For piperidine derivatives, mobile phases often consist of alcohols like ethanol (B145695) or isopropanol, sometimes mixed with alkanes such as hexane, and may include a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. mdpi.comnih.gov In one study on piperidin-3-amine, a mobile phase of 0.1% diethylamine in ethanol with a Chiralpak AD-H column yielded a resolution of over 4.0 between the enantiomers. nih.gov

The following table summarizes typical conditions used for the chiral HPLC separation of related piperidine compounds, which can serve as a starting point for developing a method for this compound.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)DetectionAnalyte TypeResolution (Rs)Reference
Chiralpak AD-H0.1% Diethylamine in Ethanol0.5UV at 228 nm (after derivatization)Piperidin-3-amine> 4.0 nih.gov
Chiralpak IAAcetonitrile/Methanol/DEANot SpecifiedUV at 225 nm3-(Piperidin-3-yl)-1H-indole derivativeNot Specified nih.gov
Chiralcel ODNot Specified0.5Not Specifiedβ-blocker derivativeNot Specified koreascience.kr
Chiralpak AD-Hn-hexane:2-propanol (95:5)1.0UV at 254 nmMorpholine derivativeNot Specified nih.gov

Once a suitable method is established, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose of determining enantiomeric excess. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. mdpi.com For derivatives of tert-butyl 2-(piperidin-2-yl)acetate, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(2d,p), are employed to optimize the molecular geometry and predict various properties. tandfonline.com Such calculations are vital for understanding the molecule's stability, electronic distribution, and chemical behavior. mdpi.comtandfonline.com

The piperidine (B6355638) ring in this compound can adopt several conformations, primarily the chair and boat forms. DFT calculations are used to determine the relative energies of these conformers and map the potential energy landscape. researchgate.netresearchgate.net For six-membered rings like piperidine, the chair conformation is typically the most stable. The bulky tert-butyl group generally prefers an equatorial position to minimize steric hindrance. conicet.gov.ar However, computational studies can reveal rare instances or specific solvent conditions where an axial conformation might be accessible. conicet.gov.ar The analysis involves calculating the energies of different spatial arrangements (conformers) to identify the most stable, low-energy structures. researchgate.net For instance, studies on similar N-acyl piperidones show a preference for a distorted boat conformation. researchgate.net This analysis is crucial as the molecule's conformation dictates its biological activity.

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure and conformation. tandfonline.comresearchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods combined with DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions help in assigning the signals in experimental spectra to specific atoms in the molecule and can confirm the predicted lowest-energy conformation. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. researchgate.net By analyzing the computed harmonic vibrations, specific peaks in the experimental FT-IR spectrum can be assigned to the corresponding functional group vibrations, such as C=O stretching in the ester group or N-H bending in the piperidine ring. researchgate.netresearchgate.net

Below is a table of predicted spectroscopic parameters based on typical values for similar functional groups.

Parameter Predicted Value/Range Significance
¹H NMR (ppm) δ 1.0–5.0Protons on the piperidine ring. nih.gov
δ 1.4-1.5Protons of the tert-butyl group.
¹³C NMR (ppm) δ 28Carbons of the tert-butyl group. researchgate.net
δ 40-60Carbons of the piperidine ring. nih.govresearchgate.net
δ 80-82Quaternary carbon of the tert-butyl group. researchgate.net
δ ~170Carbonyl carbon of the ester. researchgate.net
FT-IR (cm⁻¹) 2850-3000C-H stretching (aliphatic). researchgate.net
~1730C=O stretching (ester).
~3300N-H stretching (secondary amine).

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules in a simulated environment (e.g., in water) to explore conformational flexibility. mdpi.com For this compound, MD can reveal the dynamics of the piperidine ring puckering, the rotation of the tert-butyl and acetate (B1210297) side chains, and the interactions with solvent molecules. researchgate.net This provides a more realistic understanding of the molecule's dynamic nature, which is essential for its interaction with biological targets. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. DFT calculations can be used to map the energy profile of synthetic routes to this compound, such as the α-arylation of the corresponding ester enolate. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can understand the feasibility of a reaction pathway and predict outcomes like diastereoselectivity. nih.gov

In Silico Structure-Activity Relationship (SAR) and Ligand Design Studies

In silico SAR studies use computational methods to correlate the chemical structure of a series of compounds with their biological activity. For scaffolds like this compound, these studies guide the design of more potent and selective derivatives. nih.gov Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can build models that predict the biological activity of newly designed molecules based on their electrostatic and steric properties. researchgate.net This allows for the rational design of new compounds by suggesting modifications to the parent structure that are likely to improve its interaction with a biological target. nih.govresearchgate.net

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.govnih.gov

The process for a molecule like this compound would involve:

Feature Definition: Identifying key chemical features such as hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors (the N-H group), and hydrophobic regions (the tert-butyl group and parts of the piperidine ring). nih.gov

Model Generation: Creating a 3D model that represents the spatial arrangement of these features. peerj.com

Virtual Screening: Using this pharmacophore model as a 3D query to search large databases of chemical compounds. nih.gov This process filters for molecules that match the pharmacophoric features, identifying potential new "hits" that are likely to exhibit similar biological activity. nih.govmdpi.com This approach accelerates the discovery of novel lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally. nih.govpeerj.com

The table below summarizes the computational methods and their applications.

Computational Method Objective Key Insights for this compound
Density Functional Theory (DFT) Determine electronic structure, stability, and reactivity.Optimized geometry, charge distribution, conformational energies. tandfonline.com
Molecular Dynamics (MD) Simulate molecular motion and conformational changes over time.Flexibility of the piperidine ring and side chains in solution. mdpi.com
Reaction Modeling Elucidate reaction pathways and predict outcomes.Understanding of synthesis mechanisms and stereoselectivity. nih.gov
QSAR/SAR Correlate chemical structure with biological activity.Guide the design of more potent derivatives. nih.govresearchgate.net
Pharmacophore Modeling Identify essential features for biological interaction.Discover novel compounds with similar activity through virtual screening. nih.govnih.gov

Molecular Docking and Binding Energy Calculations

As of the latest literature review, specific molecular docking and binding energy calculation studies for this compound have not been reported in peer-reviewed scientific journals. While computational methods are a cornerstone of modern drug discovery and chemical biology for predicting the interaction of small molecules with biological targets, no such detailed in silico analyses have been published for this particular compound.

Theoretical investigations, which would typically involve docking the compound into the active site of a relevant protein, have not been described. Consequently, there are no available data on its potential binding modes, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or electrostatic contacts), or calculated binding affinities with any specific biological target.

Future computational research would be necessary to elucidate the potential mechanisms of action and identify likely protein targets for this compound. Such studies would provide valuable insights into its structure-activity relationships and guide further experimental validation.

Biological/pharmacological Research Mechanistic and Target Oriented

In Vitro Biological Screening Methodologies for Mechanistic Insight

To understand the biological effects of a compound like tert-butyl 2-(piperidin-2-yl)acetate, a variety of in vitro screening methods are typically employed. These assays are crucial for gaining initial insights into the compound's mechanism of action and identifying its potential molecular targets.

Cell-Based Assays for Target Engagement

Cell-based assays are fundamental in drug discovery to confirm that a compound can interact with its intended target within a complex cellular environment. nih.gov These assays can measure various phenotypic changes or directly quantify target binding.

Commonly used techniques include:

Reporter Gene Assays: These assays are used to monitor the activation or inhibition of specific signaling pathways.

Cell Viability and Cytotoxicity Assays: Methods like MTT or LDH assays can determine a compound's effect on cell proliferation and health. For example, studies on other piperidine (B6355638) derivatives have used such assays to evaluate their anticancer potential. researchgate.net

High-Content Screening (HCS): This imaging-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's activity.

Should research on this compound be undertaken, these assays would be critical in identifying its cellular effects and guiding further mechanistic studies.

Enzyme Inhibition and Receptor Binding Assays

These biochemical assays are essential for quantifying the direct interaction between a compound and a purified protein target, such as an enzyme or a receptor.

Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The potency is typically expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). For instance, various piperidine derivatives have been evaluated for their inhibitory activity against enzymes like tyrosinase and pancreatic lipase (B570770). researchgate.net

Receptor Binding Assays: These are used to determine the affinity and selectivity of a compound for a particular receptor. Radioligand binding assays, where a labeled compound's binding is competed with the test compound, are a classic example.

For this compound, these assays would be necessary to identify and characterize its direct molecular targets.

Structure-Activity Relationship (SAR) Studies for Biological Activity

SAR studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This involves synthesizing and testing a series of related analogs to identify key structural features responsible for potency and selectivity. researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For piperidine derivatives, key pharmacophoric elements often include:

The Piperidine Ring: This nitrogen-containing heterocycle can act as a scaffold and its nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions.

The Ester Group: The tert-butyl ester in this compound is a bulky, lipophilic group that can influence the compound's solubility, cell permeability, and how it fits into a binding pocket. The ester itself may also be a site of interaction or be susceptible to hydrolysis by esterases in vivo.

The Acetate (B1210297) Linker: The two-carbon chain connecting the piperidine ring and the ester group provides a specific spatial arrangement of these two moieties, which can be crucial for binding to a target.

A hypothetical SAR study for this compound might involve the variations presented in the table below.

Modification SiteExample ModificationPotential Impact on Activity
Ester Group Methyl, Ethyl, BenzylAltering size and lipophilicity to probe the binding pocket.
Piperidine Ring Substitution (e.g., hydroxyl, phenyl), Ring size variation (e.g., pyrrolidine (B122466), azepane)Exploring additional binding interactions and conformational effects.
Acetate Linker Varying length (e.g., propionate, butyrate)Optimizing the distance between the piperidine and ester functionalities.

Interactive Data Table: Hypothetical SAR Modifications

Investigation of Stereochemical Influence on Activity

This compound possesses a chiral center at the 2-position of the piperidine ring. It is well-established in pharmacology that different stereoisomers (enantiomers and diastereomers) of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. nih.gov

For instance, research on stereoisomers of other piperidine-containing compounds has demonstrated that the biological activity often resides primarily in one isomer. nih.gov The (R)-isomer of methylphenidate, which contains a piperidine-2-yl moiety, is significantly more active than the (S)-isomer. Therefore, any future investigation into the pharmacology of this compound would necessitate the separation and individual testing of its (R)- and (S)-enantiomers to fully characterize its biological profile.

Elucidation of Molecular Targets and Pathways

The ultimate goal of mechanistic biological research is to identify the specific molecular targets and signaling pathways through which a compound exerts its effects. For novel compounds like this compound, this is a complex process that builds upon initial screening and SAR data.

Techniques used to elucidate molecular targets include:

Affinity Chromatography: Using a modified version of the compound to "pull down" its binding partners from cell lysates.

Computational Docking: Modeling the interaction of the compound with the three-dimensional structures of known proteins to predict potential binding partners.

Omics Approaches: Using transcriptomics, proteomics, or metabolomics to analyze global changes in a cell or organism following treatment with the compound, which can provide clues about the affected pathways.

As there is no specific research available for this compound, its molecular targets and the pathways it may modulate remain unknown.

Identification of Protein-Ligand Interactions

In a series of potent HIV-1 protease inhibitors, derivatives containing a (R)-piperidine-3-carboxamide as the P2-ligand demonstrated remarkable enzyme inhibitory activity, with IC50 values as low as 3.61 nM. nih.govnih.gov Molecular docking studies of these compounds revealed that the piperidine ring plays a crucial role in orienting the molecule within the binding pocket of the HIV-1 protease. nih.govnih.gov The nitrogen atom of the piperidine can act as a hydrogen bond acceptor, while the carbon backbone can engage in hydrophobic interactions with amino acid residues.

Similarly, in the context of G-protein coupled receptor (GPCR) ligands, the piperidine moiety is often a key pharmacophore. nih.gov For example, the incorporation of a 6-fluoro-1,2-benzisoxazolyl piperidine group in certain compounds has led to potent antagonistic activities at both the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov These interactions are fundamental for the development of novel antipsychotic agents.

The table below summarizes the contribution of the piperidine-acetate scaffold to protein-ligand interactions in various target classes.

Target ClassRole of Piperidine-Acetate ScaffoldKey InteractionsReference
HIV-1 ProteaseP2-LigandHydrogen Bonding, Van der Waals Interactions nih.govnih.gov
GPCRs (e.g., D2, 5-HT2A)Core PharmacophoreHydrophobic Interactions, Hydrogen Bonding nih.gov
KinasesScaffold for Inhibitor DesignCellular Permeability, Anchoring Moiety vulcanchem.com

Understanding Mechanisms of Action at the Cellular Level

At the cellular level, compounds incorporating the this compound framework have been shown to modulate various signaling pathways, leading to specific biological outcomes. The tert-butyl group, for instance, can enhance cellular permeability, a critical factor for a compound to reach its intracellular target. In a 2023 study, tert-butyl 2-(piperidin-4-yloxy)acetate was used to synthesize kinase inhibitors, where the tert-butyl group was noted to improve cellular uptake, resulting in IC₅₀ values below 100 nM in cancer cell lines. vulcanchem.com

Furthermore, derivatives of piperidine have been investigated for their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. unipi.it Certain benzoylpiperidine derivatives have demonstrated antiproliferative activity in cancer cells, suggesting that their mechanism of action involves the modulation of lipid signaling pathways. unipi.it

In the development of antimicrobial agents, piperidine derivatives have shown activity against both gram-positive and gram-negative bacteria. biointerfaceresearch.com For example, certain newly synthesized piperidine compounds were active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The mechanism of action is thought to involve the disruption of the bacterial cell membrane or inhibition of essential cellular processes.

The following table outlines the cellular activities observed for compounds containing a piperidine-acetate or related scaffold.

Cellular ActivityTarget/PathwayCompound ClassReference
AnticancerKinase InhibitionQuinazoline derivatives vulcanchem.com
AntiproliferativeMAGL InhibitionBenzoylpiperidine derivatives unipi.it
AntimicrobialBacterial Cell DisruptionPiperidine-cinnamic acid esters biointerfaceresearch.com

Design Principles for Modulating Biological Activity and Selectivity

The design of biologically active molecules based on the this compound scaffold involves strategic modifications to enhance potency and selectivity. The piperidine ring and the acetate moiety offer multiple points for chemical diversification, allowing for the fine-tuning of pharmacological properties.

A key design principle is the strategic functionalization of the piperidine ring. For example, in the development of HIV-1 protease inhibitors, the stereochemistry of the piperidine ring and the nature of the substituent at the 3-position were found to be critical for inhibitory activity. nih.gov Specifically, an (R)-piperidine-3-carboxamide was shown to be more potent than its (S)-enantiomer. nih.gov

Modification of the acetate group is another important strategy. The tert-butyl ester in this compound can act as a protecting group during synthesis and can also influence the pharmacokinetic properties of the final compound. Hydrolysis of the ester to the corresponding carboxylic acid can alter the molecule's solubility and its ability to interact with specific targets. For instance, piperine (B192125) derivatives where the piperidine ring was modified to a propionic acid group showed improved solubility and reduced toxicity. dovepress.com

The following table summarizes key design principles for modulating the biological activity of compounds based on the piperidine-acetate scaffold.

Design PrincipleModification StrategyImpact on Biological ActivityReference
Stereochemistry ControlSynthesis of specific enantiomers of the piperidine ringEnhanced potency and selectivity nih.gov
Piperidine Ring SubstitutionAddition of various functional groupsModulation of binding affinity and pharmacokinetic properties unipi.it
Acetate Moiety ModificationHydrolysis of the ester or conversion to amidesAltered solubility, toxicity, and target interaction dovepress.com
Bioisosteric ReplacementReplacing parts of the scaffold with similar groupsImproved metabolic stability and binding affinity nih.gov

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(piperidin-2-yl)acetate, and what reaction conditions are optimal?

Methodological Answer: The synthesis of This compound typically involves multi-step protocols. Key steps include:

  • Esterification : Reacting piperidin-2-ylacetic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during intermediate steps, followed by deprotection with TFA (trifluoroacetic acid) or HCl .
  • Nucleophilic Substitution : For introducing the tert-butyl ester group, conditions such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst are common .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).
    • Piperidine protons show splitting patterns consistent with axial/equatorial positions (e.g., δ 2.5–3.5 ppm for N–CH₂) .
  • IR Spectroscopy :
    • Ester carbonyl (C=O) stretch at ~1720 cm⁻¹.
    • Secondary amine (N–H) stretch at ~3300 cm⁻¹ (if unprotonated) .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals in ethyl acetate/hexane and analyze using synchrotron sources .

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

Methodological Answer:

  • Ester Group : The tert-butyl ester is hydrolytically stable under basic conditions but cleavable with strong acids (e.g., HCl in dioxane), enabling controlled deprotection .
  • Piperidine Ring : The secondary amine participates in hydrogen bonding and can act as a nucleophile in alkylation or acylation reactions. Steric hindrance from the tert-butyl group may slow reactions at the ester carbonyl .
  • Reactivity Considerations :
    • Avoid oxidizing agents (e.g., KMnO₄) to prevent piperidine ring degradation.
    • Use mild reducing agents (e.g., NaBH₄) for selective transformations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

Methodological Answer:

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or THF for moisture-sensitive steps to prevent ester hydrolysis .
  • Temperature Control : Maintain temperatures below 0°C during Boc protection to minimize side reactions .
  • Catalyst Screening : Test alternative catalysts (e.g., HOBt/DMAP) to enhance coupling efficiency in esterification .
  • Workflow Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationEDCI, DMAP, DCM, RT7895%
Boc DeprotectionTFA/DCM (1:1), 0°C9298%

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare computed conformational stability (e.g., using Gaussian or ORCA) with experimental NMR coupling constants to validate rotational barriers .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to confirm computational thermal stability predictions .
  • Case Study : If simulations suggest ester hydrolysis is unfavorable at pH 7, but experimental data show degradation, re-examine solvent effects (e.g., trace water in DMSO) .

Q. What methodologies are recommended for assessing the environmental impact of this compound given limited ecotoxicological data?

Methodological Answer:

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl 4-aminophenylacetate ) to estimate biodegradability (OECD 301F test) and bioaccumulation potential (log P calculations) .
  • Microtox Assay : Test acute toxicity using Vibrio fischeri luminescence inhibition (ISO 11348-3) .
  • Soil Mobility : Perform column leaching experiments with HPLC quantification to assess adsorption coefficients (Kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(piperidin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(piperidin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.